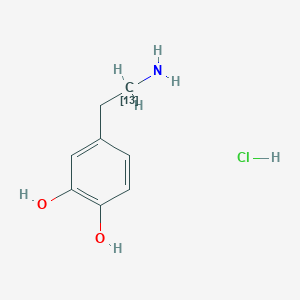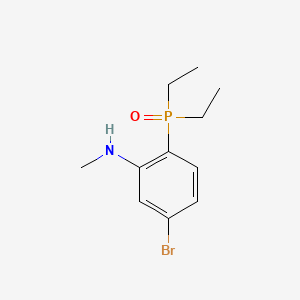
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide typically involves the reaction of 4-bromo-2-nitroaniline with diethylphosphine oxide under specific conditions . The reaction is carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the nitro group to an amino group . The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product . The industrial production also emphasizes safety measures to handle the bromine and phosphine reagents, which can be hazardous .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of diethylphosphine oxide derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The presence of the bromine and phosphine oxide groups allows it to form strong interactions with target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-(methylamino)phenyl)diphenylphosphine oxide: Similar structure but with phenyl groups instead of ethyl groups.
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide is unique due to its specific combination of bromine, methylamino, and diethylphosphine oxide groups, which confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research applications and industrial uses .
Properties
Molecular Formula |
C11H17BrNOP |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
5-bromo-2-diethylphosphoryl-N-methylaniline |
InChI |
InChI=1S/C11H17BrNOP/c1-4-15(14,5-2)11-7-6-9(12)8-10(11)13-3/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
KTPLVGXANXEMEX-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C1=C(C=C(C=C1)Br)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




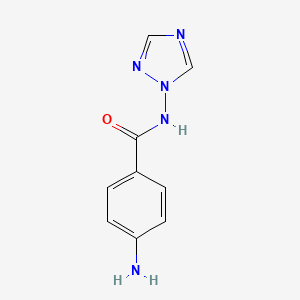
![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)
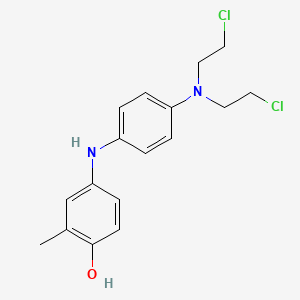
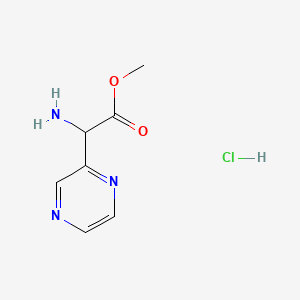
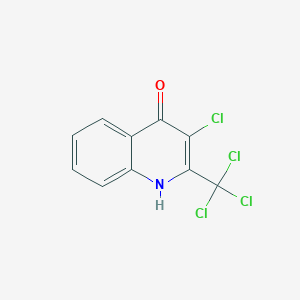
![3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942347.png)
![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)

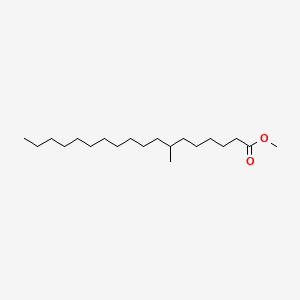
![2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol](/img/structure/B13942373.png)
